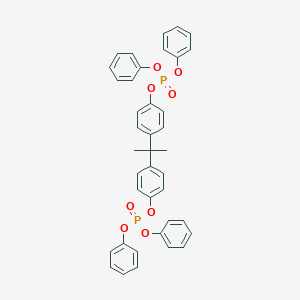

Bisphenol A bis(diphenyl phosphate)

Vue d'ensemble

Description

Bisphenol A bis(diphenyl phosphate) is a halogen-free flame retardant commonly used in various plastics. It is particularly effective in polymer blends of engineering plastics such as polyphenylene oxide/high impact polystyrene and polycarbonate/acrylonitrile butadiene styrene, which are often used to manufacture casings for electrical items like televisions, computers, and home appliances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bisphenol A bis(diphenyl phosphate) is typically synthesized through the transesterification of bisphenol A with triphenyl phosphate. The process involves heating phosphorus oxychloride with a catalyst, followed by the addition of bisphenol A. The mixture is then heated to specific temperatures in stages, with the addition of molten phenol at certain points to facilitate the reaction. The final product is obtained after purification and distillation .

Industrial Production Methods: In industrial settings, the continuous production method involves reacting bisphenol A with diphenyl phosphoryl chloride in the presence of a catalyst at controlled temperatures. This method ensures high purity and yield, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Reaction Steps:

-

Intermediate Formation :

BPA reacts with excess POCl₃ in the presence of a metal halide catalyst (e.g., MgCl₂):Key parameters:

-

Phenol Addition :

The intermediate reacts with molten phenol to form BPADP:Critical parameters :

Process Data from Patent Examples :

| Example | BPA Feed Rate (g/h) | Temp. Range (°C) | BPADP Area% (HPLC) | Dimer Area% (HPLC) | Yield (%) |

|---|---|---|---|---|---|

| I | 114.9 over 1.5h | 90–160 | 84.17 | 12.35 | 92.3 |

| II | 28.7 over 1.5h | 85–150 | 84.7 | 12.0 | 91.8 |

| III | 57.5 over 1.5h | 95–155 | 85.2 | 11.8 | 93.1 |

Thermal Degradation and Combustion Behavior

BPADP decomposes under thermal stress, releasing phosphorus-containing radicals that inhibit combustion. Studies using thermogravimetric analysis (TGA) and cone calorimetry reveal its dual gas-phase and condensed-phase mechanisms .

Key Findings:

-

Gas-Phase Action : Releases PO· radicals that scavenge H· and OH· radicals in flames.

-

Condensed-Phase Action : Catalyzes char formation via cross-linking reactions in PC/ABS blends, reducing heat release rate (HRR) by 40–60% .

Thermal Stability Data :

| Property | Value |

|---|---|

| Decomposition Onset (°C) | 280–300 |

| Peak HRR Reduction (kW/m²) | 450 → 180 (at 20 wt% loading) |

| Char Residue at 700°C (%) | 18–22 |

Biotransformation Pathways

In vitro studies using rat and herring gull liver microsomes demonstrate BPADP’s metabolic stability and breakdown products .

Identified Metabolites:

-

Bisphenol A (BPA) : Formed via O-dealkylation (3.9% conversion in rat assays).

-

Diphenyl Phosphate (DPHP) : Generated through ester cleavage (2.6% conversion).

-

Oxidation Products : Hydroxylated BPADP derivatives detected via non-target LC-HRMS .

Biotransformation Efficiency:

| Species | BPADP Depletion (%) | BPA Formation (%) | DPHP Formation (%) |

|---|---|---|---|

| Rat | 44 ± 10 | 3.9 | 2.6 |

| Herring Gull | <10 | <0.5 | <0.5 |

Hydrolytic Stability

BPADP exhibits low hydrolysis rates under neutral conditions but degrades in alkaline environments. Hydrolysis products include DPHP and BPA, with kinetics influenced by pH and temperature .

Hydrolysis Half-Lives:

| pH | Temperature (°C) | Half-Life (Days) |

|---|---|---|

| 7 | 25 | >365 |

| 9 | 25 | 120 |

| 7 | 50 | 90 |

Environmental Degradation

BPADP resists microbial degradation in aquatic systems, with <5% mineralization over 28 days. Photodegradation under UV light yields DPHP and hydroxylated derivatives, though at slow rates .

Functional Modifications for Enhanced Performance

A green synthesis route produces solid polymeric BPADP (PBDP) via melt polycondensation, improving flame retardancy in epoxy resins (EP). PBDP increases char yield to 22% and achieves UL-94 V-0 rating at 20 wt% loading while maintaining EP’s glass transition temperature (~150°C) .

Applications De Recherche Scientifique

Chemical Properties and Structure

BDP is characterized by its molecular formula and consists of two diphenyl phosphate groups linked to a bisphenol A moiety. The compound exhibits favorable properties such as low volatility, high thermal stability, and excellent hydrolytic stability, which are essential for its applications in engineering plastics and other materials.

Industrial Applications

-

Flame Retardant in Plastics

- BDP is primarily used as a flame retardant for various engineering plastics, including:

- Polycarbonate (PC)

- Acrylonitrile Butadiene Styrene (ABS)

- Polyphenylene Oxide (PPO)

- High Impact Polystyrene (HIPS)

- Its incorporation into these materials significantly improves their fire resistance, making them suitable for applications in electronics, automotive parts, and construction materials .

- BDP is primarily used as a flame retardant for various engineering plastics, including:

- Textiles and Fibers

- Coatings and Adhesives

- Microencapsulation

Environmental and Health Considerations

Research has indicated potential developmental toxicity associated with BDP exposure. In studies involving zebrafish models, parental exposure to environmentally relevant concentrations of BDP resulted in vascular disorders in offspring due to alterations in DNA and RNA methylation patterns . This highlights the importance of assessing both the benefits and risks associated with BDP use in consumer products.

Case Studies

Case Study 1: Flame Retardancy in Electronics

- A study evaluated the effectiveness of BDP as a flame retardant in PC/ABS blends used for electronic casings. The results indicated that incorporating BDP improved the UL-94 flammability rating from V-2 to V-0, demonstrating enhanced safety for consumer electronics .

Case Study 2: Textile Applications

- In textile applications, BDP-treated fabrics showed a significant reduction in flammability compared to untreated samples. Tests revealed that BDP-treated textiles met stringent fire safety standards required for commercial upholstery .

Technical Data Overview

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Density at 25°C | 1.28 g/cm³ |

| Viscosity at 25°C | 18,000 mPa·s |

| Phosphorus content | 9% |

| Acid value | ≤0.1 mg KOH/g |

| Water content | ≤0.1% |

Mécanisme D'action

The flame retardant mechanism of bisphenol A bis(diphenyl phosphate) involves both condensed phase and gas phase actions. In the condensed phase, it acts as a char-forming agent, enhancing the thermal stability of the char layer. In the gas phase, it functions as a flame inhibitor, reducing the release of flammable gases during combustion .

Comparaison Avec Des Composés Similaires

Resorcinol bis(diphenyl phosphate): Another flame retardant used in similar applications.

Triphenyl phosphate: A simpler phosphate ester used as a flame retardant.

Bisphenol A bis(diphenyl phosphate) oligomer: A higher molecular weight version with similar properties.

Uniqueness: Bisphenol A bis(diphenyl phosphate) is unique due to its high efficiency as a flame retardant and its ability to enhance the thermal stability of polymers. Its halogen-free nature makes it an environmentally friendly alternative to traditional flame retardants .

Activité Biologique

Bisphenol A bis(diphenyl phosphate) (BDP) is a chemical compound increasingly recognized for its applications as a flame retardant and plasticizer. However, its biological activity, particularly regarding developmental toxicity and endocrine disruption, raises significant concerns. This article explores the biological activity of BDP, emphasizing its effects on health and the environment, supported by recent research findings and case studies.

BDP is synthesized through the transesterification of bisphenol A and diphenyl phosphate. The resulting compound exhibits various functional groups that contribute to its chemical stability and flame-retardant properties. Its molecular formula is CHOP, with a molecular weight of approximately 442.48 g/mol.

1. Developmental Toxicity

Recent studies have highlighted the developmental toxicity of BDP, particularly in aquatic models. A notable study conducted on adult zebrafish exposed to BDP at concentrations ranging from 30 to 30,000 ng/L for 28 days revealed significant vascular developmental issues in offspring. Specifically, exposure to lower concentrations (30 and 300 ng/L) resulted in alterations in blood vessel morphology and function due to interference with DNA and RNA methylation processes. This study identified 378 hypomethylated and 350 hypermethylated peaks in mRNA transcripts crucial for vascular development, implicating BDP in intergenerational toxicity through epigenetic modifications .

2. Endocrine Disruption

BDP has been classified as an endocrine disruptor, with potential impacts on hormone systems. Research indicates that exposure to BDP can lead to hormonal imbalances affecting reproductive health in animal models. For instance, studies have shown that organophosphate esters like BDP can disrupt thyroid hormone signaling pathways, potentially leading to developmental neurotoxic effects .

3. Toxicological Assessments

Toxicological assessments have categorized BDP as having low acute mammalian toxicity but raised concerns regarding its chronic effects. The U.S. EPA has reported varying degrees of reproductive, developmental, neurological, and repeated dose toxicity associated with BDP . The compound's potential for bioaccumulation and persistence in the environment further complicates its risk profile.

Case Study 1: Zebrafish Model

In a controlled laboratory setting, zebrafish were subjected to varying concentrations of BDP to assess developmental outcomes. The study found that even low concentrations could induce significant vascular anomalies in offspring, highlighting the compound's potential for transgenerational effects .

Case Study 2: Human Exposure Assessment

A systematic review indicated that BDP is frequently detected in indoor dust samples, suggesting widespread human exposure. The implications of this exposure are concerning given the compound's association with endocrine disruption and potential reproductive toxicity .

Data Summary

Propriétés

IUPAC Name |

[4-[2-(4-diphenoxyphosphoryloxyphenyl)propan-2-yl]phenyl] diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34O8P2/c1-39(2,31-23-27-37(28-24-31)46-48(40,42-33-15-7-3-8-16-33)43-34-17-9-4-10-18-34)32-25-29-38(30-26-32)47-49(41,44-35-19-11-5-12-20-35)45-36-21-13-6-14-22-36/h3-30H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPNUOYXSVUVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052720 | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5945-33-5 | |

| Record name | Bisphenol A bis(diphenyl phosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5945-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A tetraphenyl diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylethylidene)di-4,1-phenylene tetraphenyl diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.